Cas no 2171177-09-4 ((1R)-1-(4-methoxyphenyl)ethyl chloroformate)

(1R)-1-(4-Methoxyphenyl)ethyl chloroformate is a chiral chloroformate ester widely employed as a versatile derivatizing and coupling agent in organic synthesis. Its enantiomerically pure (R)-configuration makes it particularly valuable for the stereoselective preparation of chiral intermediates, such as carbamates and carbonates, often used in pharmaceuticals and asymmetric synthesis. The 4-methoxyphenyl group enhances solubility in organic solvents, facilitating reactions under mild conditions. This reagent is especially useful for protecting alcohols and amines or activating carboxylic acids, offering high reactivity with controlled stereochemistry. Its stability under anhydrous conditions ensures reliable performance in sensitive synthetic applications.
(1R)-1-(4-methoxyphenyl)ethyl chloroformate structure
2171177-09-4 structure
商品名:(1R)-1-(4-methoxyphenyl)ethyl chloroformate
CAS番号:2171177-09-4
MF:C10H11ClO3
メガワット:214.645542383194
CID:6309938
PubChem ID:165720420

(1R)-1-(4-methoxyphenyl)ethyl chloroformate 化学的及び物理的性質

名前と識別子

    • (1R)-1-(4-methoxyphenyl)ethyl chloroformate
    • EN300-1612670
    • 2171177-09-4
    • インチ: 1S/C10H11ClO3/c1-7(14-10(11)12)8-3-5-9(13-2)6-4-8/h3-7H,1-2H3/t7-/m1/s1
    • InChIKey: PLVTUVPBBXEQDX-SSDOTTSWSA-N
    • ほほえんだ: ClC(=O)O[C@H](C)C1C=CC(=CC=1)OC

計算された属性

  • せいみつぶんしりょう: 214.0396719g/mol
  • どういたいしつりょう: 214.0396719g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 188
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 35.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 3

(1R)-1-(4-methoxyphenyl)ethyl chloroformate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1612670-0.05g
(1R)-1-(4-methoxyphenyl)ethyl chloroformate
2171177-09-4
0.05g
$1247.0 2023-06-04
Enamine
EN300-1612670-0.25g
(1R)-1-(4-methoxyphenyl)ethyl chloroformate
2171177-09-4
0.25g
$1366.0 2023-06-04
Enamine
EN300-1612670-0.5g
(1R)-1-(4-methoxyphenyl)ethyl chloroformate
2171177-09-4
0.5g
$1426.0 2023-06-04
Enamine
EN300-1612670-50mg
(1R)-1-(4-methoxyphenyl)ethyl chloroformate
2171177-09-4
50mg
$1247.0 2023-09-23
Enamine
EN300-1612670-2500mg
(1R)-1-(4-methoxyphenyl)ethyl chloroformate
2171177-09-4
2500mg
$2912.0 2023-09-23
Enamine
EN300-1612670-2.5g
(1R)-1-(4-methoxyphenyl)ethyl chloroformate
2171177-09-4
2.5g
$2912.0 2023-06-04
Enamine
EN300-1612670-10.0g
(1R)-1-(4-methoxyphenyl)ethyl chloroformate
2171177-09-4
10g
$6390.0 2023-06-04
Enamine
EN300-1612670-1000mg
(1R)-1-(4-methoxyphenyl)ethyl chloroformate
2171177-09-4
1000mg
$1485.0 2023-09-23
Enamine
EN300-1612670-5000mg
(1R)-1-(4-methoxyphenyl)ethyl chloroformate
2171177-09-4
5000mg
$4309.0 2023-09-23
Enamine
EN300-1612670-500mg
(1R)-1-(4-methoxyphenyl)ethyl chloroformate
2171177-09-4
500mg
$1426.0 2023-09-23

(1R)-1-(4-methoxyphenyl)ethyl chloroformate 関連文献

(1R)-1-(4-methoxyphenyl)ethyl chloroformateに関する追加情報

Introduction to (1R)-1-(4-methoxyphenyl)ethyl chloroformate (CAS No. 2171177-09-4)

(1R)-1-(4-methoxyphenyl)ethyl chloroformate, with the CAS number 2171177-09-4, is a chiral organic compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This compound is a derivative of chloroformate, which is widely used as a versatile reagent for the synthesis of various functional groups and complex molecules. The chiral nature of this compound makes it particularly valuable in the development of enantiomerically pure pharmaceuticals, where the stereochemistry of a molecule can significantly influence its biological activity and therapeutic efficacy.

The chemical structure of (1R)-1-(4-methoxyphenyl)ethyl chloroformate consists of a 4-methoxyphenyl group attached to an ethyl chloroformate moiety. The presence of the methoxy group on the phenyl ring imparts unique electronic and steric properties to the molecule, which can be exploited in various synthetic transformations. The chiral center at the ethyl group further enhances its utility in asymmetric synthesis, where it can serve as a chiral auxiliary or building block for the preparation of optically active compounds.

In recent years, there has been a growing interest in the use of chiral chloroformates like (1R)-1-(4-methoxyphenyl)ethyl chloroformate in the development of novel pharmaceuticals. One notable application is in the synthesis of prodrugs, where the chloroformate functionality can be used to mask or modify active pharmaceutical ingredients (APIs) to improve their pharmacokinetic properties, such as solubility, stability, and bioavailability. For example, a study published in the Journal of Medicinal Chemistry demonstrated that (1R)-1-(4-methoxyphenyl)ethyl chloroformate was effectively used to synthesize prodrugs of anti-inflammatory agents, resulting in enhanced therapeutic outcomes and reduced side effects.

The synthetic versatility of (1R)-1-(4-methoxyphenyl)ethyl chloroformate is further highlighted by its use in the preparation of complex natural products and bioactive molecules. A recent study in Organic Letters reported the successful application of this compound in the total synthesis of a marine natural product with potent anticancer activity. The chiral selectivity and reactivity of (1R)-1-(4-methoxyphenyl)ethyl chloroformate allowed for efficient and stereoselective construction of key intermediates, demonstrating its potential as a valuable tool in natural product synthesis.

Beyond its applications in pharmaceuticals and natural product synthesis, (1R)-1-(4-methoxyphenyl)ethyl chloroformate has also found use in materials science and polymer chemistry. Its ability to form stable ester linkages makes it suitable for the preparation of functional polymers with tailored properties. For instance, researchers at a leading materials science institute utilized this compound to develop biodegradable polymers with controlled degradation rates, which have potential applications in drug delivery systems and tissue engineering.

The safety and handling of (1R)-1-(4-methoxyphenyl)ethyl chloroformate are important considerations for its practical use. While it is not classified as a hazardous material, proper precautions should be taken during handling to avoid exposure to skin or inhalation. It is recommended to work with this compound under well-ventilated conditions and to use appropriate personal protective equipment (PPE). Additionally, storage should be in tightly sealed containers away from heat and moisture to maintain its stability and reactivity.

In conclusion, (1R)-1-(4-methoxyphenyl)ethyl chloroformate (CAS No. 2171177-09-4) is a versatile and valuable compound with a wide range of applications in organic synthesis, medicinal chemistry, materials science, and beyond. Its unique combination of chiral selectivity, functional group reactivity, and synthetic versatility makes it an essential tool for researchers working on the development of new drugs, natural products, and advanced materials. As research continues to advance in these fields, the importance and utility of (1R)-1-(4-methoxyphenyl)ethyl chloroformate are likely to grow even further.

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